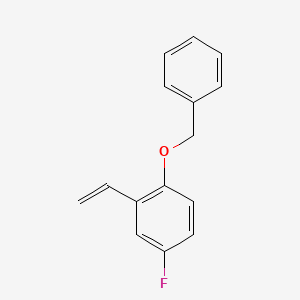

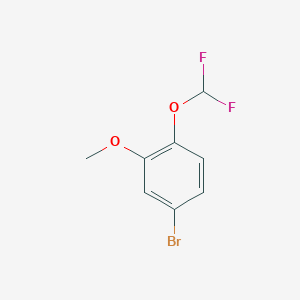

Benzyl 2-ethenyl-4-fluorophenyl ether

Descripción general

Descripción

Benzyl 2-ethenyl-4-fluorophenyl ether (B2E4FPE) is an ether compound that is widely used in laboratory experiments due to its unique properties and its ability to be synthesized in a variety of ways. It is an important intermediate in the synthesis of a range of organic compounds, including pharmaceuticals, and is also used in a variety of biological and medical research applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Benzyl 2-ethenyl-4-fluorophenyl ether can be used in the synthesis of pharmaceutical compounds. The benzyl group serves as a protective group for hydroxy or amino functionalities, which are sensitive to oxidants, acids, bases, and nucleophiles. In pharmaceutical synthesis, the protection and subsequent deprotection of functional groups are crucial steps. For instance, the benzyl group can be introduced to protect such functionalities during reaction sequences and later removed once the synthesis is complete .

Green Chemistry

In the context of green chemistry, the compound can be involved in reactions that aim to minimize the use of hazardous substances. The debenzylation of benzyl groups, including those in benzyl 2-ethenyl-4-fluorophenyl ether, can be achieved in water without using molecular hydrogen, offering a safer alternative to conventional hydrogenolysis. This method uses tetrahydroxydiboron and a nano-palladium catalyst, which aligns with the principles of green chemistry by reducing the risk associated with flammable gases .

Material Science

The ether compound can be utilized in the development of functional organic materials. The benzyl group’s stability under various reaction conditions makes it an ideal candidate for the temporary modification of materials during synthesis. After the desired material properties are achieved, the benzyl group can be cleaved off, leaving the material in its final form .

Catalysis Research

In catalysis research, Benzyl 2-ethenyl-4-fluorophenyl ether can be used to study the efficiency of various catalysts in the transfer hydrogenolysis process. The compound’s structure allows for the investigation of catalysts like nano-palladium in the cleavage of O- and N-benzyl groups, which is a common reaction in organic synthesis .

Organic Synthesis Methodology

This compound can serve as a substrate in the study of organic synthesis methodologies. For example, its debenzylation and olefin hydrogenation can be explored under different conditions to optimize yields and understand reaction mechanisms. Such studies contribute to the broader knowledge of chemical reactions and their applications in synthesis .

Analytical Chemistry

In analytical chemistry, Benzyl 2-ethenyl-4-fluorophenyl ether can be used as a standard or reference compound in chromatography and spectroscopy. Its unique structure allows for the testing and calibration of analytical instruments, ensuring accurate measurement of other compounds in various samples .

Educational Purposes

The compound can be used in educational settings to demonstrate various organic chemistry reactions and principles. For instance, it can illustrate the concept of resonance stabilization in benzylic positions and the practical applications of protective groups in synthesis .

Chemical Research

Lastly, Benzyl 2-ethenyl-4-fluorophenyl ether can be used in chemical research to explore new reactions and pathways. Its structure provides a platform for discovering novel reactions at the benzylic position, potentially leading to the development of new synthetic routes and compounds .

Mecanismo De Acción

Target of Action

The primary targets of Benzyl 2-ethenyl-4-fluorophenyl ether are likely to be the benzylic positions in organic compounds . These positions are particularly reactive due to their ability to form resonance-stabilized carbocations .

Mode of Action

Benzyl 2-ethenyl-4-fluorophenyl ether interacts with its targets through various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The compound’s benzylic position can undergo either SN1 or SN2 reactions, depending on the nature of the halide .

Biochemical Pathways

The compound affects several biochemical pathways, primarily those involving the transformation of benzylic ethers . These transformations include oxidative cleavage, reduction, and various types of substitutions .

Result of Action

The molecular and cellular effects of Benzyl 2-ethenyl-4-fluorophenyl ether’s action are largely dependent on the specific biochemical pathways it affects. For instance, in the case of oxidative cleavage of benzylic ethers, the compound can yield aromatic aldehydes and alcohols .

Action Environment

The action, efficacy, and stability of Benzyl 2-ethenyl-4-fluorophenyl ether can be influenced by various environmental factors. For example, the rate of its reactions can be affected by the presence of other reactive species, pH, temperature, and solvent conditions .

Propiedades

IUPAC Name |

2-ethenyl-4-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h2-10H,1,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEMEICIURLGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262619 | |

| Record name | 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-ethenyl-4-fluorophenyl ether | |

CAS RN |

1402003-99-9 | |

| Record name | 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402003-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid](/img/structure/B1376386.png)

![(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B1376388.png)

![tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1376391.png)